Enhanced Lipophilicity for Improved Membrane Permeability vs. Methoxy Analog
The trifluoromethoxy (-OCF3) group in 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene confers significantly higher lipophilicity compared to its methoxy (-OCH3) counterpart. While direct LogP data for the target compound is not publicly available, the -OCF3 group is consistently shown to increase lipophilicity by 0.7 to 1.4 LogD units over -OCH3 in a series of aliphatic derivatives [1]. This increase is comparable to that provided by a -CF3 group, making it a valuable tool for modulating the physicochemical properties of drug candidates without significantly altering molecular volume [2].
| Evidence Dimension | Lipophilicity (LogD increase) |
|---|---|
| Target Compound Data | Contains -OCF3 group |
| Comparator Or Baseline | Analog containing -OCH3 group |
| Quantified Difference | +0.7 to +1.4 LogD units |
| Conditions | Inferred from comparative study on aliphatic trifluoromethoxy derivatives |
Why This Matters
Higher lipophilicity generally enhances passive membrane permeability, a critical factor in optimizing the absorption and distribution of drug candidates.
- [1] Logvinenko, I., Markushyna, Y., Kondratov, I., Vashchenko, B., Kliachyna, M., Tokaryeva, Y., ... & Haufe, G. (2020). Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 231, 109461. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
